molecular formula C25H21N5O2S B2783097 3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1029738-09-7

3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2783097
CAS No.: 1029738-09-7
M. Wt: 455.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure, a 3-methylphenyl substituent at position 3, and a 4-(methylthio)benzyl carboxamide group at position 6. The triazoloquinazoline scaffold is known for its bioactivity in medicinal and agrochemical research, particularly as kinase inhibitors or antimicrobial agents . Current synthetic routes for such derivatives often involve cyclocondensation of cyanocarbonimidate intermediates with amines or hydrazines, as outlined in early heterocyclic chemistry studies .

Properties

CAS No.

1029738-09-7

Molecular Formula

C25H21N5O2S

Molecular Weight

455.54

IUPAC Name

3-(3-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2S/c1-15-4-3-5-17(12-15)22-23-27-25(32)20-11-8-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-9-19(33-2)10-7-16/h3-13,29H,14H2,1-2H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic derivative belonging to the class of triazoloquinazolines. Its unique structure suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H21N5O2S
  • Molecular Weight : 455.54 g/mol
  • CAS Number : 1029738-09-7

The compound's structure features a quinazoline core with triazole and carboxamide functionalities, which are known to influence biological activity.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on pyrazolo[1,5-a]quinazolines have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

Table 1: Inhibitory Concentration (IC50) Values for Related Compounds

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the target compound may similarly modulate inflammatory pathways through inhibition of key enzymes involved in the inflammatory response .

Anticancer Activity

The anticancer potential of triazoloquinazolines has been explored in various studies. The compound's ability to induce apoptosis in cancer cells was evaluated against cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Case Study: Anticancer Activity Evaluation
A study conducted on a related quinazoline derivative demonstrated significant cytotoxic effects against A549 and HeLa cells with an IC50 value of approximately 15 µM, indicating strong potential for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of MAPK Pathways : Similar compounds have been shown to interact with mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival.
  • Modulation of NF-kB Pathway : Inhibition of NF-kB/AP-1 reporter activity has been observed in related compounds, suggesting that the target compound may similarly affect inflammatory signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of triazoloquinazolines:

  • The presence of electron-donating groups enhances activity.
  • Modifications at the triazole or quinazoline rings can lead to improved potency against specific biological targets.

Scientific Research Applications

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular pathways essential for tumor survival. Specific cell lines tested include MCF-7 (breast cancer) and HCT116 (colon cancer), where it demonstrated IC50 values indicating potent activity against these cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds within the triazoloquinazoline class. Below are summarized findings from recent research:

StudyFindings
Bouabdallah et al. (2022)Reported significant cytotoxic potential against Hep-2 and P815 cell lines with derivatives showing IC50 values as low as 3.25 mg/mL.
Li et al. (2022)Identified a derivative with significant anticancer efficacy against HCT116 (IC50 = 0.39 μM) and MCF-7 (IC50 = 0.46 μM).
Zheng et al. (2023)Developed compounds linked to benzimidazole derivatives that exhibited inhibition of Aurora A/B kinases with promising anticancer activity across multiple cell lines.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

The closest structural analogue is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (). Key differences include:

  • Substituent Variation : The 3-chlorobenzyl group in the analogue replaces the 3-methylphenyl group in the target compound, which may alter electronic properties and binding affinity.
  • Carboxamide Branching : The diisobutyl substituents in the analogue introduce steric bulk, contrasting with the simpler methylthio-benzyl group in the target compound.

Table 1: Structural and Functional Comparison

Feature Target Compound Analogue ()
Core Structure [1,2,3]Triazolo[1,5-a]quinazoline [1,2,4]Triazolo[4,3-a]quinazoline
Position 3 Substituent 3-Methylphenyl 3-Chlorobenzyl
Carboxamide Group N-[4-(Methylthio)benzyl] N,4-Diisobutyl
Oxidation State 5-Oxo 1,5-Dioxo
Potential Bioactivity Kinase inhibition (predicted) Anticancer (hypothesized)
Activity Comparison with Triazolopyrimidine Derivatives

highlights 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones , which share a triazole-fused heterocycle but differ in the pyrimidine core. These compounds exhibit herbicidal and fungicidal activity, with chiral centers enhancing efficacy . In contrast, the target compound’s quinazoline core may favor interactions with mammalian enzymes over plant targets.

Research Findings and Gaps

  • Chirality Effects : demonstrates that chiral centers in triazolopyrimidines boost bioactivity, implying that stereochemical modifications of the target compound could optimize efficacy .

Q & A

Q. Table 1. Key Reaction Conditions for Synthetic Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFEnhances coupling efficiency
Catalyst10 mol% DMAPReduces side reactions
Temperature80°C (reflux)Accelerates condensation
PurificationSilica gel (70–230 mesh)Achieves >95% purity

Q. Table 2. Critical Substituents for SAR Studies

Substituent PositionFunctional GroupBiological Impact (Example)Reference
3-MethylphenylHydrophobic moietyEnhances membrane permeability
4-Methylthio benzylElectron-rich groupModulates target binding affinity
CarboxamideHydrogen-bond donorStabilizes enzyme interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.